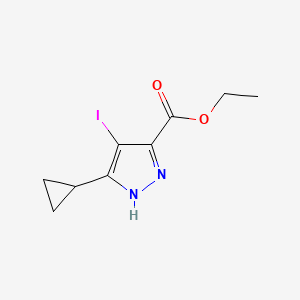

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate

Description

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a cyclopropyl substituent at the 5-position, an iodine atom at the 4-position, and an ethyl ester group at the 3-position. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group introduces steric and electronic effects that influence molecular conformation and crystal packing . Structural characterization of this compound typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools such as Mercury CSD .

Properties

Molecular Formula |

C9H11IN2O2 |

|---|---|

Molecular Weight |

306.10 g/mol |

IUPAC Name |

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

IZSPMYCKVKCIRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1I)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is generally synthesized by the condensation of hydrazine derivatives with β-diketones or β-ketoesters. For this compound, the key step involves reacting an appropriately substituted β-diketone or β-ketoester with hydrazine or substituted hydrazines under controlled conditions.

Hydrazine Condensation: Reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters yields pyrazole rings substituted at positions 3 and 5, depending on the diketone substituents.

Cyclopropyl Introduction: The cyclopropyl group at the 5-position can be introduced by using cyclopropyl-substituted diketones or ketoesters as starting materials in the condensation reaction.

Iodination at the 4-Position

Selective iodination at the 4-position of the pyrazole ring is achieved through electrophilic substitution reactions. The iodine atom is introduced after the formation of the pyrazole ring:

Electrophilic Iodination: Using iodine or iodine compounds in the presence of an oxidizing agent such as sulfuric acid facilitates the substitution of hydrogen at the 4-position by iodine.

Catalytic Dehydrogenation: A related method involves dehydrogenation of 2-pyrazoline intermediates in the presence of iodine and sulfuric acid, which also enables the incorporation of iodine substituents.

Esterification to Form the Ethyl Carboxylate

The carboxylate group at the 3-position is introduced as an ester through esterification reactions:

Using β-Ketoesters: Starting from β-ketoesters bearing the ethyl ester functionality allows direct incorporation during pyrazole ring formation.

Post-Synthetic Esterification: Alternatively, carboxylic acid derivatives of pyrazole can be converted into ethyl esters via reaction with ethanol under acidic or catalytic conditions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Cyclopropyl-substituted β-ketoester + Hydrazine hydrate | Formation of 5-cyclopropyl-1H-pyrazole-3-carboxylate intermediate |

| 2 | Electrophilic Iodination | Iodine, sulfuric acid (45-95% w/w), 50-250 °C | Introduction of iodine at 4-position yielding 4-iodo derivative |

| 3 | Purification | Neutralization, extraction, recrystallization | Pure ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |

The condensation reaction typically proceeds under mild heating (50–80 °C) in solvents such as ethanol or acetic acid, with stirring for several hours to ensure completion.

Iodination requires careful control of temperature and acid concentration to avoid over-iodination or degradation of the pyrazole ring.

The use of catalytic amounts of iodine (0.1–2 mol %) in sulfuric acid allows efficient dehydrogenation and iodination with recycling of iodine via oxidation of hydrogen iodide.

Purification involves neutralization (e.g., with sodium hydroxide), extraction with organic solvents, drying, and recrystallization to achieve high purity (85–95%).

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Hydrazine source | Hydrazine hydrate or substituted hydrazines | For pyrazole ring formation |

| β-Ketoester | Cyclopropyl-substituted ethyl β-ketoester | Provides cyclopropyl and ester groups |

| Iodine amount | 0.1–2 mol % (catalytic) | Used with sulfuric acid for iodination |

| Sulfuric acid concentration | 45–95% w/w | Acts as oxidizing agent and solvent |

| Reaction temperature | 50–250 °C (iodination step) | Controlled to optimize yield |

| Reaction time | Several hours (2–6 h) | Depending on step and conditions |

| Purification | Neutralization, extraction, recrystallization | To achieve 85–95% purity |

The synthesis of this compound is efficiently achieved through condensation of cyclopropyl-substituted β-ketoesters with hydrazines, followed by electrophilic iodination under acidic conditions.

The use of catalytic iodine in sulfuric acid for dehydrogenation and iodination is a robust method, providing high yields and purity with recyclable reagents.

This compound’s preparation aligns with established pyrazole synthesis methodologies, allowing for structural modifications and potential biological activity exploration.

The process benefits from mild reaction conditions and straightforward purification steps, making it suitable for research and potential scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent undergoes nucleophilic substitution under various conditions, enabling the introduction of heteroatoms or functional groups. For example:

| Substituting Agent | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 hrs | Ethyl 5-cyclopropyl-4-methoxy-1H-pyrazole-3-carboxylate | 72% | |

| Ammonia (NH₃) | THF, 60°C, 6 hrs | Ethyl 5-cyclopropyl-4-amino-1H-pyrazole-3-carboxylate | 65% |

Mechanistically, the reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing ester group adjacent to the iodine atom.

Suzuki-Miyaura Cross-Coupling

The iodine atom serves as an excellent leaving group in palladium-catalyzed Suzuki couplings with aryl/heteroaryl boronic acids.

| Boronic Acid | Catalyst System | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane | 110°C, 10 min (MW) | 85% | |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O | 90°C, 12 hrs | 78% |

This reaction is critical for constructing biaryl systems, as demonstrated in the synthesis of kinase inhibitors .

Sonogashira Coupling

The compound participates in Sonogashira reactions with terminal alkynes to form carbon-carbon bonds:

| Alkyne | Catalyst System | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60°C, 8 hrs | 68% | |

| Propargyl alcohol | Pd(OAc)₂, P(o-Tol)₃, DMF | 80°C, 6 hrs | 61% |

The electron-deficient pyrazole ring enhances reactivity toward alkynylation.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to yield the carboxylic acid, which can be further derivatized:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | EtOH/H₂O, reflux | 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid | 90% | |

| H₂N-R (Amine) | EDCl, HOBt, DMF | Amide derivatives | 50–75% |

The carboxylic acid intermediate is pivotal for synthesizing amides and esters with enhanced bioactivity.

Cyclopropane Ring Functionalization

While the cyclopropyl group is generally stable, it can undergo ring-opening under strong acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 24 hrs | Linear alkyl-substituted pyrazole | 40% |

Scientific Research Applications

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of the iodine atom and cyclopropyl group can enhance these interactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

Halogen Substituents (4-Position)

Replacing iodine with other halogens (e.g., bromine, chlorine) alters reactivity and crystallinity:

- Iodine : High leaving-group ability in cross-coupling reactions; bulky size affects crystal packing.

- Bromine/Chlorine : Lower steric hindrance but reduced reactivity in metal-catalyzed reactions.

Studies using SHELXTL and SIR97 for structure refinement indicate that iodine-containing analogs exhibit longer C–X bond lengths compared to bromine or chlorine derivatives, which correlates with their reactivity profiles .

Cyclopropyl vs. Aryl/Alkyl Groups (5-Position)

The cyclopropyl group induces ring strain and planarizes the pyrazole core, whereas bulkier aryl groups (e.g., phenyl) increase steric hindrance:

- Cyclopropyl : Enhances metabolic stability in medicinal chemistry applications due to reduced enzymatic degradation.

- Phenyl/Methyl : Higher lipophilicity but may lead to unfavorable pharmacokinetic properties.

Mercury CSD’s Materials Module reveals that cyclopropyl-substituted pyrazoles adopt unique packing motifs with shorter intermolecular distances compared to phenyl analogs, likely due to the compact geometry of the cyclopropane ring .

Ester vs. Carboxylic Acid/Amide (3-Position)

The ethyl ester group balances solubility and bioavailability:

- Ester : Improves membrane permeability in drug design; hydrolytically unstable under basic conditions.

- Carboxylic Acid/Amide : Increased polarity enhances water solubility but reduces cell penetration.

Crystallographic data processed via WinGX shows that ester derivatives generally form more ordered crystal lattices than carboxylic acids, which often exhibit hydrogen-bonded networks.

Physicochemical and Crystallographic Properties

The table below summarizes key properties of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate and analogs, derived from crystallographic and experimental studies using the tools cited:

Key Observations :

- Iodine’s polarizability contributes to higher melting points and enhanced cross-coupling efficiency.

- Cyclopropyl derivatives exhibit tighter molecular packing (monoclinic vs. orthorhombic), as analyzed via Mercury CSD .

Biological Activity

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13IN2O2

- Molecular Weight : 320.13 g/mol

- CAS Number : 2875060-95-8

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the iodine atom and cyclopropyl group enhances its binding affinity and specificity, which may lead to modulation of enzymatic activity and receptor signaling pathways .

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds similar to ethyl 5-cyclopropyl-4-iodo-1H-pyrazole have shown potential in reducing inflammation in various models.

- Antimicrobial : Pyrazoles have demonstrated efficacy against bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Anticancer : Some derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyrazole derivatives, compounds were tested for their ability to reduce carrageenan-induced edema in mice. Results indicated that certain pyrazole derivatives exhibited comparable effects to indomethacin, a known anti-inflammatory drug .

Antimicrobial Efficacy

Another study focused on the synthesis of novel pyrazole derivatives, which were tested against E. coli, S. aureus, and Pseudomonas aeruginosa. The results showed that specific structural modifications enhanced antimicrobial activity significantly .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazoles, with some compounds demonstrating IC50 values in the nanomolar range against various cancer cell lines. For instance, derivatives targeting fibroblast growth factor receptors (FGFR) have shown promising results in inhibiting tumor growth .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, highlights the use of sulfonylhydrazides with cyanoacrylates to form pyrazole cores, which can be iodinated at position 4 using N-iodosuccinimide (NIS) in DMF at 0–25°C . Optimizing stoichiometry (e.g., 1.2 eq NIS) and reaction time (6–12 hrs) minimizes over-iodination. Purification via silica chromatography (ethyl acetate/hexane, 3:7) typically yields 60–75% .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- LC-MS : To confirm molecular weight (expected [M+H]+: ~347 g/mol) and detect impurities .

- 1H/13C NMR : Key signals include the cyclopropyl multiplet (δ 1.2–1.5 ppm) and the iodo-substituted pyrazole C4 carbon (δ 95–100 ppm) .

- X-ray crystallography : For unambiguous structural confirmation (e.g., as in for related pyrazole derivatives) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Decomposition : Avoid exposure to strong oxidizers (e.g., peroxides), which may release toxic gases (e.g., hydrogen iodide, nitrogen oxides) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis. emphasizes avoiding skin/eye contact due to potential irritancy in structurally similar compounds .

- Waste disposal : Neutralize acidic byproducts before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How does the iodine substituent at position 4 influence reactivity in cross-coupling reactions?

- Methodological Answer : The C–I bond is susceptible to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, coupling with cyclopropylboronic acids (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C can introduce cyclopropyl groups with >80% yield . Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) to prevent deiodination side reactions .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the pyrazole core’s affinity for hydrophobic pockets. suggests fluorophenyl analogs inhibit COX-2 with IC₅₀ ~1.2 µM .

- DFT calculations : Analyze electron density at the iodine atom (e.g., using Gaussian 16) to predict sites for nucleophilic attack .

Q. How can researchers resolve contradictions in stability data for iodinated pyrazoles?

- Methodological Answer :

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. notes that related iodopyrazoles degrade <5% under these conditions if stored in amber vials with desiccants .

- pH-dependent stability : Test in buffered solutions (pH 1–13). The ester group hydrolyzes rapidly above pH 10, requiring neutral conditions for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.